molecular formula C19H23ClO4 B5032473 2-chloro-5-[3-(2,6-dimethoxyphenoxy)propoxy]-1,3-dimethylbenzene

2-chloro-5-[3-(2,6-dimethoxyphenoxy)propoxy]-1,3-dimethylbenzene

Cat. No.: B5032473
M. Wt: 350.8 g/mol
InChI Key: DPKIBGAJBRNQTO-UHFFFAOYSA-N
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Description

2-chloro-5-[3-(2,6-dimethoxyphenoxy)propoxy]-1,3-dimethylbenzene is an organic compound characterized by its complex aromatic structure This compound features a benzene ring substituted with chlorine, dimethyl groups, and a propoxy chain linked to a dimethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[3-(2,6-dimethoxyphenoxy)propoxy]-1,3-dimethylbenzene typically involves multiple steps:

    Formation of the Propoxy Chain: The initial step involves the preparation of 3-(2,6-dimethoxyphenoxy)propyl bromide. This can be achieved by reacting 2,6-dimethoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Substitution Reaction: The next step is the nucleophilic substitution reaction where 3-(2,6-dimethoxyphenoxy)propyl bromide reacts with 2-chloro-5-hydroxy-1,3-dimethylbenzene. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride to facilitate the substitution.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods would emphasize cost-effective reagents and scalable reaction conditions to ensure economic viability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic ring or the chlorine substituent, potentially yielding dechlorinated or hydrogenated products.

    Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are frequently used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

2-chloro-5-[3-(2,6-dimethoxyphenoxy)propoxy]-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and can be used in studies involving aromatic substitution reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new biochemical probes.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the synthesis of specialty chemicals, including advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-chloro-5-[3-(2,6-dimethoxyphenoxy)propoxy]-1,3-dimethylbenzene exerts its effects depends on its interaction with specific molecular targets. For instance, if used in a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The propoxy and dimethoxy groups can enhance its binding affinity and specificity towards certain targets, influencing pathways involved in cellular signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-[3-(2,6-dimethoxyphenoxy)propoxy]-1,3-dimethylbenzene: can be compared with other substituted benzene derivatives such as:

Uniqueness

The unique combination of chlorine, dimethyl, propoxy, and dimethoxyphenoxy groups in this compound imparts distinct chemical properties

Properties

IUPAC Name

2-chloro-5-[3-(2,6-dimethoxyphenoxy)propoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4/c1-13-11-15(12-14(2)18(13)20)23-9-6-10-24-19-16(21-3)7-5-8-17(19)22-4/h5,7-8,11-12H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKIBGAJBRNQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCOC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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